Ethyl Biscoumacetate-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Biscoumacetate-d8 is a deuterated derivative of Ethyl Biscoumacetate, a coumarin-based anticoagulant drug. This compound is labeled with deuterium, making it a stable isotope-labeled compound used in various scientific research applications. Ethyl Biscoumacetate itself is known for its anticoagulant properties, similar to those of Warfarin .
Análisis De Reacciones Químicas
Ethyl Biscoumacetate-d8, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the coumarin moiety. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl Biscoumacetate-d8 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new anticoagulant drugs and in quality control processes
Mecanismo De Acción
Ethyl Biscoumacetate-d8 exerts its anticoagulant effect by inhibiting the synthesis of Vitamin K-dependent clotting factors. This mechanism is similar to that of Warfarin, where the compound interferes with the Vitamin K epoxide reductase complex, preventing the regeneration of active Vitamin K necessary for the carboxylation of clotting factors .
Comparación Con Compuestos Similares
Ethyl Biscoumacetate-d8 is unique due to its deuterium labeling, which provides advantages in tracing and studying biochemical pathways. Similar compounds include:
Ethyl Biscoumacetate: The non-deuterated version with similar anticoagulant properties.
Warfarin: Another coumarin-based anticoagulant with a well-known mechanism of action.
Acenocoumarol: A Vitamin K antagonist used as an anticoagulant.
This compound stands out due to its application in research involving stable isotope labeling, providing more precise and accurate data in various scientific studies.
Actividad Biológica
Ethyl biscoumacetate-d8 is a deuterated derivative of ethyl biscoumacetate, a compound known for its anticoagulant properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential clinical applications.
Overview of this compound
- Chemical Structure : this compound belongs to the class of 4-hydroxycoumarins and is characterized by the molecular formula C12H10D8O4 with a molecular weight of approximately 408.36 g/mol .
- Mechanism of Action : Similar to its parent compound, this compound acts as an anticoagulant by inhibiting Vitamin K epoxide reductase. This inhibition is crucial for the synthesis of clotting factors II, VII, IX, and X in the liver, leading to a reduction in blood coagulation and therapeutic effects in managing thromboembolic conditions .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound exhibits similar absorption and metabolism characteristics to its non-deuterated counterpart:
- Absorption : Maximum serum concentrations are typically reached within 1.0 to 4.0 hours post-administration .
- Elimination Half-Life : The geometric mean elimination half-life for ethyl biscoumacetate is approximately 0.66 hours, while its metabolite, 7-hydroxy ethyl biscoumacetate, has a half-life of about 2.03 hours .
- Metabolism : The deuterated form may provide insights into metabolic pathways due to its distinct isotopic signature, which can be beneficial in pharmacokinetic studies.
Clinical Applications
This compound is being explored for various clinical applications:
- Anticoagulant Therapy : Its primary use remains in anticoagulation therapy for managing blood clotting disorders. Research indicates that it may be effective in treating thromboembolic disorders similar to Warfarin .
- Drug Interaction Studies : Interaction studies have revealed that co-administration with other drugs, such as chloral hydrate, can alter protein binding dynamics, which may impact therapeutic efficacy and safety profiles.
Comparative Analysis with Other Coumarin Derivatives
This compound shares structural similarities with several other coumarin derivatives. The following table summarizes key characteristics:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Warfarin | C19H16O4 | Widely used anticoagulant; inhibits Vitamin K epoxide reductase. |
Neodicoumarin | C22H20O7 | Anticoagulant properties; structurally similar but different substituents. |
Acenocoumarol | C19H17O4 | Anticoagulant; alternative to Warfarin with different pharmacokinetics. |
Phenprocoumon | C18H15O4 | Long-acting anticoagulant; similar mechanism but different chemical structure. |
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety of ethyl biscoumacetate and its derivatives:
- Clinical Evaluation : A clinical evaluation demonstrated that ethyl biscoumacetate effectively managed thromboembolic episodes, including thrombosis and pulmonary embolism .
- Pharmacokinetic Study : A study involving ten healthy volunteers assessed the disposition kinetics of ethyl biscoumacetate after a single oral dose of 300 mg. Results indicated significant absorption and metabolism patterns consistent with anticoagulant activity .
Propiedades
Fórmula molecular |
C22H16O8 |
---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
ethyl 2,2-bis(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)acetate |
InChI |
InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3/i3D,4D,5D,6D,7D,8D,9D,10D |
Clave InChI |
JCLHQFUTFHUXNN-UWAUJQNOSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)C(C3=C(C4=C(C(=C(C(=C4OC3=O)[2H])[2H])[2H])[2H])O)C(=O)OCC)O)[2H])[2H] |
SMILES canónico |
CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.